![molecular formula C11H16O2 B14369670 ({[(Propan-2-yl)oxy]methoxy}methyl)benzene CAS No. 91968-51-3](/img/structure/B14369670.png)
({[(Propan-2-yl)oxy]methoxy}methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[(Propan-2-yl)oxy]methoxy}methyl)benzene: is an organic compound that features a benzene ring substituted with a methoxy group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ({[(Propan-2-yl)oxy]methoxy}methyl)benzene typically involves the reaction of benzyl alcohol with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes a substitution reaction to yield the final product. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ({[(Propan-2-yl)oxy]methoxy}methyl)benzene can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions often result in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or isopropyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and strong bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Halogens (e.g., chlorine, bromine), strong bases (e.g., sodium hydroxide).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry: ({[(Propan-2-yl)oxy]methoxy}methyl)benzene is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme-substrate interactions
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances and flavoring agents. Its stability and reactivity make it suitable for various chemical processes.
Mechanism of Action
The mechanism by which ({[(Propan-2-yl)oxy]methoxy}methyl)benzene exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved often include signal transduction mechanisms, where the compound acts as a modulator of cellular responses.
Comparison with Similar Compounds
Benzyl alcohol: Similar in structure but lacks the isopropyl group.
Methoxybenzene (anisole): Contains a methoxy group but lacks the isopropyl group.
Isopropylbenzene (cumene): Contains an isopropyl group but lacks the methoxy group.
Uniqueness: ({[(Propan-2-yl)oxy]methoxy}methyl)benzene is unique due to the presence of both methoxy and isopropyl groups on the benzene ring. This dual substitution imparts distinct chemical and physical properties, making it more versatile in various applications compared to its simpler counterparts.
Properties
CAS No. |
91968-51-3 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
propan-2-yloxymethoxymethylbenzene |
InChI |
InChI=1S/C11H16O2/c1-10(2)13-9-12-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
ZNFVFIIZYSJGHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Methylpropoxy)methyl]-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14369588.png)
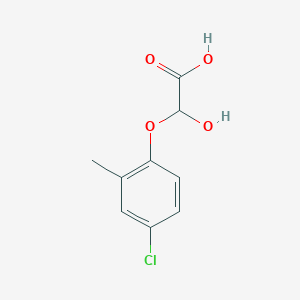
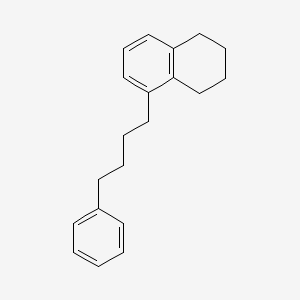
![1-Amino-3-[3-(1,3-dioxolan-2-yl)phenoxy]propan-2-ol](/img/structure/B14369595.png)
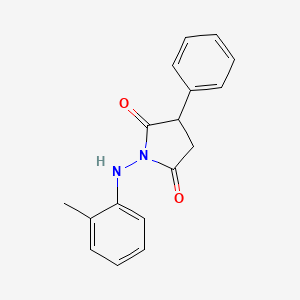

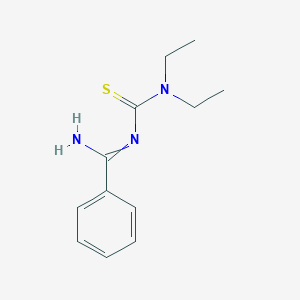
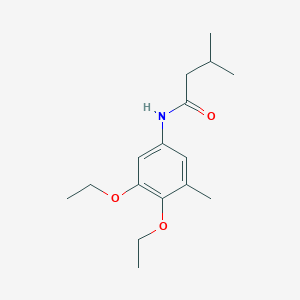
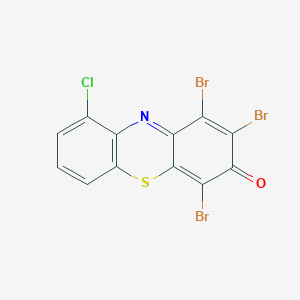
![1-Chloro-3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14369627.png)

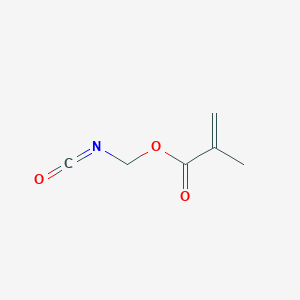
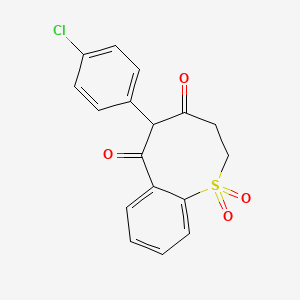
![4-[(5-Amino-1-hydroxynaphthalene-2-sulfonyl)amino]benzoic acid](/img/structure/B14369659.png)
